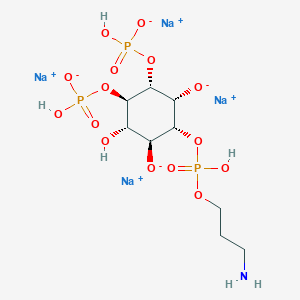
Miap-3,4-bis(phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Miap-3,4-bis(phosphate) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a phosphorylated compound that is synthesized through a specific method and has a unique mechanism of action.
Wirkmechanismus
Miap-3,4-bis(phosphate) acts as an allosteric regulator of hemoglobin by binding to a specific site on the hemoglobin molecule. It decreases the affinity of hemoglobin for oxygen, which allows for the efficient release of oxygen to tissues that require it. Miap-3,4-bis(phosphate) also regulates the activity of various enzymes by binding to their regulatory sites and altering their activity.
Biochemische Und Physiologische Effekte
Miap-3,4-bis(phosphate) has various biochemical and physiological effects on the body. It regulates oxygen transport by hemoglobin, which is essential for the proper functioning of tissues and organs. It also regulates the activity of enzymes, which are essential for various metabolic processes in the body. Miap-3,4-bis(phosphate) has been shown to have an effect on the immune system by regulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
Miap-3,4-bis(phosphate) has advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available for purchase from chemical suppliers. However, its effects on the body are complex and can be influenced by various factors such as pH and temperature. Miap-3,4-bis(phosphate) also has limited solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Miap-3,4-bis(phosphate). One direction is to investigate its potential therapeutic applications in diseases such as sickle cell anemia and cancer. Another direction is to study its effects on enzyme regulation and its potential applications in enzyme-based therapies. Further research is also needed to understand the complex mechanisms of action of Miap-3,4-bis(phosphate) and its interactions with other molecules in the body.
Conclusion
In conclusion, Miap-3,4-bis(phosphate) is a phosphorylated compound that has potential applications in various scientific research fields. It is synthesized through a specific method and has a unique mechanism of action. Miap-3,4-bis(phosphate) regulates oxygen transport by hemoglobin and enzyme activity, and has various biochemical and physiological effects on the body. It has advantages and limitations for lab experiments, and future directions for its study include investigating its potential therapeutic applications and understanding its complex mechanisms of action.
Synthesemethoden
Miap-3,4-bis(phosphate) is synthesized through a specific method that involves the reaction of 2,3-diphosphoglycerate (2,3-DPG) with inorganic pyrophosphate (PPi) in the presence of magnesium ions (Mg2+). The reaction yields Miap-3,4-bis(phosphate), which can be purified through various techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Miap-3,4-bis(phosphate) has potential applications in various scientific research fields such as biochemistry, pharmacology, and physiology. It has been studied for its role in oxygen transport, hemoglobin function, and enzyme regulation. Miap-3,4-bis(phosphate) has also been investigated for its potential therapeutic applications in diseases such as sickle cell anemia and cancer.
Eigenschaften
CAS-Nummer |
145775-11-7 |
|---|---|
Produktname |
Miap-3,4-bis(phosphate) |
Molekularformel |
C9H18NNa4O15P3 |
Molekulargewicht |
565.12 g/mol |
IUPAC-Name |
tetrasodium;[(1R,2S,3S,4R,5R,6R)-4-[3-aminopropoxy(hydroxy)phosphoryl]oxy-2-hydroxy-6-[hydroxy(oxido)phosphoryl]oxy-3,5-dioxidocyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H20NO15P3.4Na/c10-2-1-3-22-28(20,21)25-7-4(11)5(12)8(23-26(14,15)16)9(6(7)13)24-27(17,18)19;;;;/h4-9,12H,1-3,10H2,(H,20,21)(H2,14,15,16)(H2,17,18,19);;;;/q-2;4*+1/p-2/t4-,5-,6+,7+,8+,9+;;;;/m0..../s1 |
InChI-Schlüssel |
VFDLKSVRRMSBDM-YCHNWRGSSA-L |
Isomerische SMILES |
C(CN)COP(=O)(O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H]([C@@H]1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
Andere CAS-Nummern |
145775-11-7 |
Synonyme |
MIAP-3,4-bis(phosphate) MIAP-3,4-bis(phosphate) tetrasodium salt myo-inositol 1-(3-aminopropyl hydrogen phosphate) 3,4-bisphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



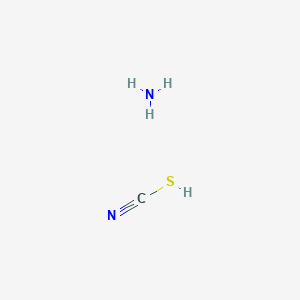
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
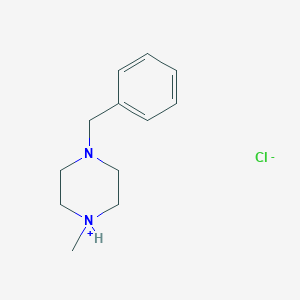
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
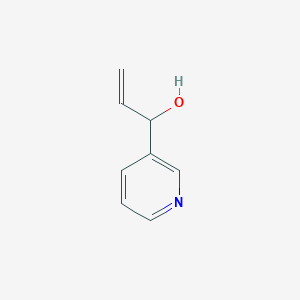
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
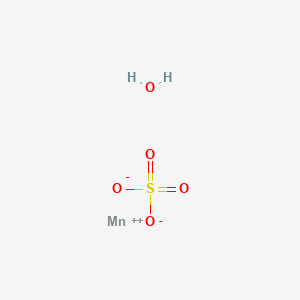
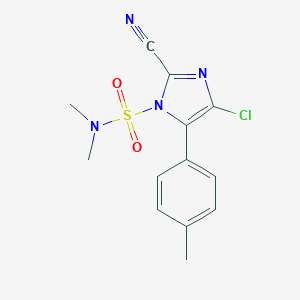
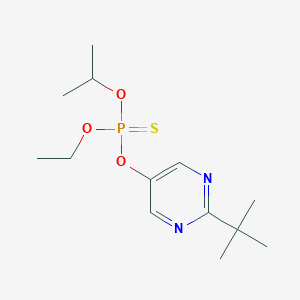
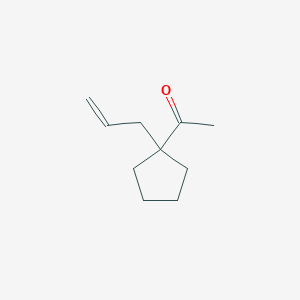
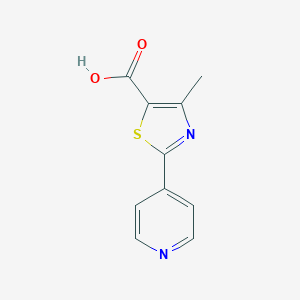
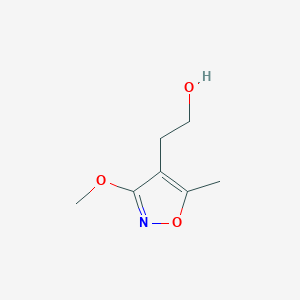
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)